Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine
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Overview
Description
Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine is an organic compound with the molecular formula C11H24N2 It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine typically involves the reaction between dimethylamine and a suitable alkylating agent. One common method is the reaction of dimethylamine with 3-(3-methylcyclopentyl)propyl chloride under basic conditions. The reaction proceeds as follows:
Reaction Setup: The reaction is carried out in a solvent such as ethanol or methanol.
Reaction Conditions: The mixture is heated to reflux, and a base such as sodium hydroxide is added to facilitate the reaction.
Product Isolation: After the reaction is complete, the product is extracted using an organic solvent and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound with similar chemical properties but different structural features.
Trimethylamine: Another tertiary amine with distinct applications and reactivity.
Diethylamine: A secondary amine with different chemical behavior.
Uniqueness
Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications compared to other amines. Its cyclopentyl group provides steric hindrance, influencing its interactions with other molecules and making it suitable for specialized applications.
Biological Activity
Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine, also known as a derivative of dimethylamine, exhibits a range of biological activities attributed to its unique chemical structure. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula C_{12}H_{23}N_2 and features a dimethylamine group attached to a propyl chain with a cyclopentyl moiety. The presence of these functional groups is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C_{12}H_{23}N_2 |
Molecular Weight | 197.33 g/mol |
Structure | Structure |
Solubility | Soluble in organic solvents |
Synthesis Methods
Synthesis of this compound can be achieved through various methods, including:
- Alkylation Reactions : Using dimethylamine as a nucleophile to react with appropriate alkyl halides.
- Reductive Amination : Involves the reaction of ketones or aldehydes with amines followed by reduction.
These methods allow for the generation of derivatives that may enhance biological activity or improve pharmacokinetic properties.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies suggest that compounds with similar structures can exhibit:
- Receptor Binding : Potential binding affinity to neurotransmitter receptors (e.g., serotonin, dopamine).
- Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Neuropharmacological Effects : A study investigated the effects of related compounds on neurotransmitter systems, showing that modifications in structure significantly affect receptor binding profiles and subsequent biological responses .
- Anticancer Activity : Related dimethylamine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values indicating significant inhibition of cell proliferation in various cancer models .
- In Vitro Studies : The compound was tested in vitro using the MTT assay on several cell lines (A549, BT549). Results indicated a dose-dependent decrease in cell viability, suggesting potential anticancer properties .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Notable Features | Biological Activity |
---|---|---|---|
Dimethylaminopropylamine | CHN | Simple diamine structure | Used in surfactants; skin irritant |
1-(Dimethylamino)-propan-2-ol | CHN | Contains alcohol functional group | Exhibits analgesic properties |
1-(2-Methoxyphenyl)-N,N-dimethylethanamine | CHN | Aromatic ring substitution | Antidepressant activity reported |
This compound | C_{12}H_{23}N_2 | Unique cyclopentane ring | Potential receptor modulator |
Properties
Molecular Formula |
C11H24N2 |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(3-methylcyclopentyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H24N2/c1-10-5-6-11(9-10)12-7-4-8-13(2)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
FCMFNTQBTHWWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCCCN(C)C |
Origin of Product |
United States |
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